molecular formula C17H18N4S B5752736 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine

4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B5752736
M. Wt: 310.4 g/mol
InChI Key: HVMSOAJSWYJCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. It has also been shown to modulate the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine. One direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine involves the reaction of 4-methylpiperazine, 2-phenylthiophene-3-carboxaldehyde, and guanidine carbonate in the presence of acetic acid and acetonitrile. This reaction results in the formation of the desired compound in good yield. Other methods for the synthesis of this compound have also been reported in the literature.

Scientific Research Applications

4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-20-7-9-21(10-8-20)16-15-14(13-5-3-2-4-6-13)11-22-17(15)19-12-18-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSOAJSWYJCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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